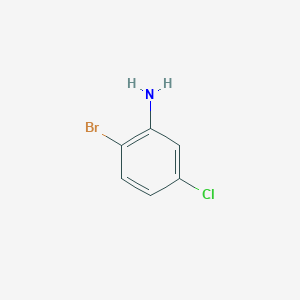

2-Bromo-5-chloroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEZSQHAFMZAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461932 | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-57-4 | |

| Record name | 2-Bromo-5-chlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-5-chloroaniline physical and chemical properties

An In-depth Technical Guide to 2-Bromo-5-chloroaniline

Introduction

This compound is a halogenated aromatic amine that serves as a versatile and important building block in organic synthesis.[1][2] Identified by the CAS number 823-57-4, its chemical structure features a benzene (B151609) ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and an amino group at the 1-position.[3] This unique substitution pattern provides multiple reactive sites, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is typically a white to off-white or brown crystalline solid or powder at room temperature.[1][3] It is sparingly soluble in water but shows good solubility in organic solvents such as methanol (B129727), ethanol, acetone, and dimethylformamide.[3][4][5]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 823-57-4 | [1][3][4] |

| Molecular Formula | C₆H₅BrClN | [2][3][4] |

| Molecular Weight | 206.47 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2][6] |

| InChI | InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | [3][6] |

| InChIKey | NLEZSQHAFMZAGU-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N)Br | [6] |

| Physical Properties | ||

| Appearance | White to brown powder or lump | [1][3][7] |

| Melting Point | 38 °C | [1][5][8] |

| Boiling Point | 128 °C at 7 mmHg | [1][8] |

| Density (Predicted) | 1.722 ± 0.06 g/cm³ | [1][8] |

| Water Solubility | Sparingly soluble | [3][9] |

| Solubility in Organic Solvents | Soluble in Methanol | [3][4][5][8] |

| pKa (Predicted) | 1.48 ± 0.10 | [3] |

| Spectroscopic Data | ||

| IR and Mass Spectra | Available in databases | [6][10][11] |

Chemical Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for creating biologically active agents and heterocyclic compounds.[3] The amino group (-NH2) allows for condensation and coupling reactions, while the bromo and chloro substituents provide sites for selective substitution and cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling.[2][3]

Its applications include:

-

Pharmaceuticals: It serves as a starting material for synthesizing compounds with potential antimicrobial, anti-inflammatory, or anticancer properties.[2] For example, it can be used to produce urea (B33335) derivatives that act as fatty-acid binding protein (FABP) inhibitors.[12]

-

Agrochemicals: It is an intermediate in the development of herbicides, insecticides, and fungicides.[2]

-

Dyes and Pigments: The aromatic amine functionality makes it useful for producing specialty dyes.[2][3]

-

Material Science: It is employed in research for synthesizing functionalized polymers and electronic materials.[2]

Below is a diagram illustrating the role of this compound as a synthetic intermediate.

Caption: Key reaction pathways and applications of this compound.

Experimental Protocols

A common method for the laboratory-scale synthesis of this compound involves the reduction of 1-bromo-4-chloro-2-nitrobenzene.[1][4]

Synthesis via Reduction of 1-bromo-4-chloro-2-nitrobenzene[1][4][8]

Materials:

-

1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol)

-

Methanol (2.5 L)

-

Ammonium (B1175870) formate (B1220265) (303 g, 4.81 mol)

-

Zinc powder (155 g, 2.36 mol)

-

Water (500 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Celite (Diatomaceous earth)

Procedure:

-

Dissolve 1-bromo-4-chloro-2-nitrobenzene in 2.5 L of methanol in a suitable reaction vessel.

-

Gently heat the solution to 50 °C using a water bath.

-

Slowly add a solution of ammonium formate in 500 mL of water to the reaction mixture.

-

Carefully add zinc powder in small portions. The addition should be controlled to manage the exothermic reaction and maintain a steady reflux.

-

After the addition of zinc is complete, monitor the reaction until completion.

-

Cool the mixture to room temperature and filter it through a pad of Celite.

-

Concentrate the filtrate under reduced pressure until a two-phase mixture of red oil and water appears.

-

Extract the product with diethyl ether (5 x 200 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Decant the solution and concentrate it under reduced pressure to obtain a reddish-brown oil.

-

Redissolve the oil in 150 mL of a dichloromethane/hexane mixture and filter it through a short column of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Add 200 mL of hexane and cool the mixture in a dry ice bath to precipitate the product.

-

Collect the resulting light yellow solid by vacuum filtration to yield this compound.

The following diagram outlines the experimental workflow for this synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is considered a hazardous chemical.[3] It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[5][6] Prolonged or repeated exposure may lead to adverse health effects.[3]

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Measures: [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[3] Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[3][4][8]

References

- 1. benchchem.com [benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 823-57-4 [m.chemicalbook.com]

- 5. 823-57-4 this compound AKSci W8615 [aksci.com]

- 6. This compound | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 823-57-4 [m.chemicalbook.com]

- 9. parchem.com [parchem.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 2-Bromo-4-chloroaniline [webbook.nist.gov]

- 12. Uses of this compound as a synthetic intermediate_Chemicalbook [chemicalbook.com]

Synthesis of 2-Bromo-5-chloroaniline: A Technical Guide to the Reduction of 1-Bromo-4-chloro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 2-Bromo-5-chloroaniline, a key intermediate in the development of pharmaceuticals and other complex organic molecules. The primary transformation discussed is the selective reduction of the nitro group of 1-bromo-4-chloro-2-nitrobenzene. This document provides a comparative analysis of common and effective reduction methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory application.

Introduction

This compound is a substituted aromatic amine widely utilized as a building block in organic synthesis. Its utility stems from the distinct electronic and steric properties conferred by the halogen and amine substituents, which allow for selective functionalization in the construction of more complex molecular architectures, particularly in medicinal chemistry and materials science.[1] The most direct and common route to this compound is the reduction of its nitro precursor, 1-bromo-4-chloro-2-nitrobenzene. This transformation is a cornerstone reaction in organic synthesis, and several methods have been established, each with unique advantages concerning yield, selectivity, cost, and environmental impact.

This guide focuses on three prevalent and reliable methods for this reduction:

-

Bechamp Reduction: Utilizing iron metal in an acidic medium.

-

Stannous Chloride Reduction: Employing tin(II) chloride as the reductant.

-

Zinc Reduction: Using zinc powder with a hydrogen donor like ammonium (B1175870) formate (B1220265).

These methods are particularly advantageous as they generally preserve the carbon-halogen bonds, a common challenge with other techniques like catalytic hydrogenation which can lead to dehalogenation.[2]

Core Principle: Aromatic Nitro Group Reduction

The conversion of an aromatic nitro compound to its corresponding aniline (B41778) is a six-electron reduction. The general pathway, irrespective of the specific metal reductant, proceeds through several intermediates. The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamine (B1172632) (-NHOH), which is finally reduced to the amine (-NH₂).[3][4]

The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, preventing the formation of side products such as azoxy, azo, or hydrazo compounds, and avoiding the reduction of other sensitive functional groups present on the aromatic ring.[5]

Comparative Data of Reduction Methods

The following table summarizes the key quantitative parameters for the described synthesis methods, allowing for an at-a-glance comparison to inform methodology selection.

| Parameter | Method A: Iron / HCl (Bechamp Reduction) | Method B: Tin(II) Chloride / HCl | Method C: Zinc / Ammonium Formate |

| Primary Reagents | Iron powder, Hydrochloric Acid (catalytic) | Tin(II) chloride dihydrate, HCl | Zinc powder, Ammonium formate |

| Solvent | Ethanol (B145695) / Water | Ethanol or Ethyl Acetate (B1210297) | Methanol / Water |

| Temperature | Reflux (approx. 80-100 °C) | Room Temperature to Reflux (25-78 °C) | 50 °C to Reflux |

| Reaction Time | 1–4 hours | 1–3 hours | 1-2 hours |

| Reported Yield | Good to Excellent (Typically >85%) | High to Quantitative (Often >90%) | Excellent (Typically >90%) |

| Work-up Complexity | Moderate (Filtration of iron salts) | Moderate (Tin salts can be problematic)[2] | Simple (Filtration and extraction) |

| Selectivity | High for nitro group over halogens | High for nitro group over halogens[6] | High for nitro group over halogens[7] |

| Cost & Safety | Cost-effective; exothermic reaction | More expensive; tin is a heavy metal | Moderate cost; manageable exotherm |

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound from 1-bromo-4-chloro-2-nitrobenzene. Standard laboratory safety precautions should be followed at all times.

Protocol A: Reduction using Iron and Hydrochloric Acid (Bechamp Reduction)

This classic method is cost-effective and robust for large-scale synthesis. The reaction is heterogeneous and requires efficient stirring.[8]

Materials:

-

1-bromo-4-chloro-2-nitrobenzene

-

Iron powder (fine grade)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a suspension of 1-bromo-4-chloro-2-nitrobenzene (1.0 eq) and iron powder (3-5 eq) in a 4:1 (v/v) mixture of ethanol and water.

-

To this vigorously stirred suspension, add a catalytic amount of concentrated hydrochloric acid (approx. 0.1-0.2 eq).

-

Heat the reaction mixture to reflux (80-100 °C). The reaction is often exothermic and may require initial cooling to control the rate.

-

Maintain reflux with vigorous stirring for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

After completion, cool the mixture to room temperature.

-

Filter the suspension through a pad of Celite® to remove the iron powder and iron oxide sludge. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium carbonate or dilute sodium hydroxide to neutralize any remaining acid.

-

Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.[8]

Protocol B: Reduction using Tin(II) Chloride

This method is known for its mild conditions and high chemoselectivity, making it suitable for substrates with other sensitive functional groups.[6][8]

Materials:

-

1-bromo-4-chloro-2-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

2 M Potassium hydroxide (KOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-4-chloro-2-nitrobenzene (1.0 eq) in ethanol or ethyl acetate (10-20 mL per gram of substrate).

-

Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

-

Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to reflux (up to 78 °C).

-

Monitor the reaction by TLC or LC-MS until all the starting material has been consumed (typically 1-3 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a 2 M KOH or saturated NaHCO₃ solution until the pH is basic (pH > 8). A thick white precipitate of tin salts will form.

-

Extract the entire mixture with ethyl acetate (3x the volume of the reaction mixture). The tin salts can make phase separation difficult; vigorous stirring and allowing the mixture to settle can help.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound. Purify the product by column chromatography or recrystallization as needed.[8]

Protocol C: Reduction using Zinc and Ammonium Formate

This method offers a rapid and selective reduction under relatively mild conditions. Ammonium formate acts as a convenient in-situ source of hydrogen.

Materials:

-

1-bromo-4-chloro-2-nitrobenzene

-

Zinc powder

-

Ammonium formate (HCOONH₄)

-

Methanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 1-bromo-4-chloro-2-nitrobenzene (1.0 eq) in methanol.

-

Gently heat the solution to 50 °C.

-

Slowly add a solution of ammonium formate (approx. 8 eq) in water to the reaction mixture.

-

Carefully add zinc powder (approx. 4 eq) in small portions. The addition should be controlled to manage the exothermic reaction and maintain a steady temperature.

-

After the zinc addition is complete, continue to stir the mixture at 50 °C until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and filter to remove excess zinc and zinc salts.

-

Extract the filtrate multiple times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be purified further if necessary.

Visualized Pathways and Workflows

Reaction Mechanism: Stepwise Nitro Group Reduction

The reduction of the nitro group to an amine by a dissolving metal reductant (M) in an acidic medium is a multi-step process involving a series of proton and electron transfers.

Caption: Generalized mechanism for the reduction of an aromatic nitro group.

General Experimental Workflow

The overall laboratory process, from starting materials to the purified product, follows a standard sequence of reaction, workup, and purification.

Caption: General experimental workflow for the synthesis and purification.

References

- 1. spectrabase.com [spectrabase.com]

- 2. reddit.com [reddit.com]

- 3. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 5. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroaniline is a halogenated aromatic amine that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its unique molecular architecture, featuring a benzene (B151609) ring substituted with bromine, chlorine, and an amino group, provides multiple reactive sites for the construction of complex molecules.[2] This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the realms of medicinal chemistry and materials science.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₅BrClN, is an organic compound featuring a benzene ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and an amino group at the 1-position.[1] This substitution pattern is key to its utility in further chemical transformations.[3]

At room temperature, it typically presents as a white to off-white or brown crystalline solid or powder.[1][2] While it has limited solubility in water, it is soluble in various organic solvents, including methanol (B129727), ethanol, acetone, and dimethylformamide.[1][2]

Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 823-57-4[2][4] |

| Molecular Formula | C₆H₅BrClN[2][3][4] |

| SMILES | C1=CC(=C(C=C1Cl)N)Br[4] |

| InChI | InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2[4] |

| InChIKey | NLEZSQHAFMZAGU-UHFFFAOYSA-N[4] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 206.47 g/mol | [2][3][4] |

| Monoisotopic Mass | 204.92939 Da | [1] |

| Melting Point | 38 °C | [2] |

| Boiling Point | 128 °C at 7 mmHg | [2][5] |

| Density (Predicted) | 1.722 ± 0.06 g/cm³ | [2][5] |

| Flash Point | 114.5 °C | [2] |

| pKa (Predicted) | 1.48 ± 0.10 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

Experimental Protocols

Synthesis of this compound

A prevalent method for the synthesis of this compound is through the reduction of 1-bromo-4-chloro-2-nitrobenzene.[2][6]

Materials:

-

1-bromo-4-chloro-2-nitrobenzene

-

Methanol

-

Zinc powder

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Silica (B1680970) gel[2][6]

Procedure:

-

Dissolve 1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol) in 2.5 L of methanol in a suitable reaction vessel.[2][6]

-

Slowly add a solution of ammonium formate (303 g, 4.81 mol) in 500 mL of water to the reaction mixture.[2][6]

-

Carefully add zinc powder (155 g, 2.36 mol) in small portions, controlling the addition to manage the exothermic reaction and maintain a steady reflux.[2][6]

-

After the addition of zinc is complete, continue to monitor the reaction until its completion.[2]

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth.[5]

-

Concentrate the filtrate under reduced pressure until a two-phase mixture of a red oil and water is observed.[5]

-

Combine the organic phases and dry them over anhydrous sodium sulfate.[2][6]

-

Decant the solution and concentrate it under reduced pressure to obtain a reddish-brown oil.[2][6]

-

Redissolve the oil in 150 mL of a dichloromethane/hexane mixture and filter it through a short column of silica gel.[2][6]

-

Concentrate the filtrate under reduced pressure to yield an orange-colored oil.[2][6]

-

Add 200 mL of hexane and cool the mixture in a dry ice bath to precipitate this compound as a light yellow solid.[6]

-

Collect the solid by vacuum filtration.[6]

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound has been characterized.[4] Data is available from sources such as the Bio-Rad Laboratories, Inc. collection, with spectra obtained using techniques like Attenuated Total Reflectance (ATR) on a Bruker Tensor 27 FT-IR instrument.[4]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, typically obtained through electron ionization (EI) with gas chromatography (GC) as the separation technique.[7][8]

Applications in Research and Development

This compound is a versatile intermediate with significant applications in the synthesis of a wide range of valuable compounds.[3][9]

Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of various biologically active molecules.[1][3] Its halogenated structure is particularly useful for preparing compounds with potential antimicrobial, anti-inflammatory, and anticancer properties.[3] It is a key intermediate in the development of fatty-acid binding protein (FABP) inhibitors and compounds with antitumor activity.[9][10]

Agrochemicals

In the agrochemical industry, this compound is used as an intermediate in the production of herbicides, insecticides, and fungicides.[3][10] The presence of both bromine and chlorine atoms can enhance the biological activity of the final products against pests and weeds.[3]

Dyes and Pigments

The aromatic amine functionality of this compound makes it a useful component in the manufacturing of specialty dyes and pigments for textiles and coatings.[1][3]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 1-bromo-4-chloro-2-nitrobenzene.

Caption: Synthesis of this compound.

Logical Relationship of Applications

This diagram shows the role of this compound as a key intermediate leading to various applications.

Caption: Applications of this compound.

Safety and Handling

This compound is considered a hazardous chemical.[1] It may cause skin and eye irritation and is harmful if swallowed or inhaled.[1] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[1][3] Store in a cool, dry place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][5]

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. srinichem.com [srinichem.com]

- 4. This compound | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 823-57-4 [m.chemicalbook.com]

- 6. This compound | 823-57-4 [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Uses of this compound as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

Solubility of 2-Bromo-5-chloroaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-5-chloroaniline is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive framework for determining the solubility of this compound. While qualitative solubility information is available, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. This highlights a significant knowledge gap. Therefore, this document details a robust experimental protocol based on the widely accepted isothermal shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is intended to enable researchers to generate reliable and reproducible solubility data in-house.

Introduction

Framework for Quantitative Solubility Data Presentation

To facilitate standardized data collection and comparison, it is recommended that experimental solubility data for this compound be recorded in a structured format. The following table provides a template for presenting such data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |

| Methanol (B129727) | |||||

| Ethanol (B145695) | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Acetonitrile (B52724) | |||||

| Toluene | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| n-Hexane |

Experimental Protocol: Isothermal Shake-Flask Method

The gold standard for determining thermodynamic solubility is the isothermal shake-flask method.[4] This method measures the concentration of a saturated solution of the compound in a given solvent at equilibrium.[4]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[5]

Procedure

-

Preparation of a Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period, typically 24 to 72 hours, to ensure that a true equilibrium is reached.[4]

-

Phase Separation: After the equilibration period, let the vials stand undisturbed to allow the undissolved solid to settle. Centrifugation can be used to facilitate a more complete separation of the solid and liquid phases.[4]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.[4]

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4][5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the separation and quantification of substituted anilines.[5]

Chromatographic Conditions

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of acetonitrile or methanol and water is commonly used.[5] The exact ratio should be optimized to achieve good separation and a reasonable retention time. For example, a starting point could be 60:40 (v/v) acetonitrile:water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

-

Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[6]

Calibration Curve

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted saturated samples.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. Uses of this compound as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 823-57-4 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Bromo-5-chloroaniline (CAS No. 823-57-4), a versatile halogenated aromatic amine used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Due to its potential hazards, strict adherence to safety protocols is essential when working with this compound.

Physicochemical and Toxicological Properties

This compound is a crystalline solid, typically appearing as a white to off-white or brown powder or lump.[2] It is sparingly soluble in water but soluble in organic solvents such as methanol.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 823-57-4 | [2] |

| Molecular Formula | C₆H₅BrClN | [2][3] |

| Molecular Weight | 206.47 g/mol | [2][3] |

| Appearance | White to off-white or brown crystalline solid/powder | [2] |

| Melting Point | 38 °C | [2] |

| Boiling Point | 128 °C at 7 mmHg | [2] |

| Density | 1.722 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 114.5 °C | [2] |

| Solubility | Sparingly soluble in water, soluble in methanol | [2] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3] |

Hazard Identification and Risk Assessment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3] Prolonged or repeated exposure may lead to adverse health effects.[1] A thorough risk assessment should be conducted before handling this chemical.

References

Spectroscopic Profile of 2-Bromo-5-chloroaniline: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-5-chloroaniline, a key intermediate in the development of pharmaceuticals and other advanced materials. The document, intended for researchers, scientists, and professionals in the field of drug development, offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate research and development.

Introduction

This compound is a substituted aromatic amine whose structural integrity is paramount in its synthetic applications. Spectroscopic analysis provides the definitive fingerprint for its identification and purity assessment. This guide presents a consolidated repository of its ¹H NMR, ¹³C NMR, FT-IR, and MS data, ensuring a reliable reference for quality control and structural confirmation.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.28 | d | ~2.3 | H-6 |

| ~6.75 | dd | ~8.5, 2.3 | H-4 |

| ~6.59 | d | ~8.5 | H-3 |

| ~4.0 (broad s) | s | - | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.8 | C-1 (C-NH₂) |

| ~134.5 | C-5 (C-Cl) |

| ~130.8 | C-3 |

| ~119.9 | C-4 |

| ~116.3 | C-6 |

| ~109.9 | C-2 (C-Br) |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440 - 3350 | Strong, Broad | N-H Stretch (asymmetric & symmetric) |

| 3080 - 3020 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) |

| 1500 - 1400 | Medium-Strong | Aromatic C=C Bending |

| 1300 - 1250 | Medium | C-N Stretch |

| 880 - 800 | Strong | C-H Out-of-plane Bending |

| 750 - 690 | Strong | C-Cl Stretch |

| 650 - 550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 205/207/209 | High | [M]⁺ (Molecular ion) |

| 126/128 | Moderate | [M - Br]⁺ |

| 90 | High | [M - Br - Cl]⁺ |

| 63 | Moderate | [C₅H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. The solution is filtered if any particulate matter is present.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure separation from any impurities.

-

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.

-

GC Conditions: A non-polar capillary column is used with helium as the carrier gas. The oven temperature is programmed to ramp from a low initial temperature to a final temperature that ensures the elution of the analyte.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The data is acquired over a mass range of m/z 50-300.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

This guide serves as a foundational resource for the accurate identification and characterization of this compound, supporting its application in high-purity chemical synthesis and drug development.

An In-depth Technical Guide to the Key Reactive Sites of 2-Bromo-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloroaniline is a versatile halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its synthetic utility stems from the presence of multiple reactive sites: the amino group, the bromine and chlorine substituents, and the aromatic ring itself. Understanding the relative reactivity of these sites is paramount for designing efficient and selective synthetic transformations. This technical guide provides a comprehensive overview of the key reactive sites of this compound, detailing their reactivity in various organic reactions, supported by experimental protocols and quantitative data.

Introduction

This compound (C₆H₅BrClN) is a substituted aniline (B41778) featuring a bromine atom at the 2-position and a chlorine atom at the 5-position relative to the amino group.[2] This unique substitution pattern imparts distinct chemical properties and provides multiple avenues for functionalization, making it a valuable intermediate in organic synthesis. The principal reactive sites of the molecule are the nucleophilic amino group, the carbon-bromine bond, which is susceptible to metal-catalyzed cross-coupling reactions, and the aromatic ring, which can undergo electrophilic substitution. The chlorine atom is generally less reactive than the bromine atom in cross-coupling reactions.[3]

Key Reactive Sites and Their Transformations

The reactivity of this compound is governed by the interplay of its functional groups. The amino group is a strong activating group and ortho-, para-director in electrophilic aromatic substitution, while the halogen atoms are deactivating but also ortho-, para-directing. The relative reactivity of the different sites allows for selective transformations under controlled conditions.

The Amino Group (-NH₂)

The amino group at the C1 position is a primary site of reactivity due to its nucleophilic character. It readily participates in a variety of reactions to form amides, sulfonamides, and other N-substituted derivatives.

2.1.1. Acylation Reactions

The amino group can be easily acylated to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For instance, coupling with carboxylic acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives.[4]

2.1.2. Reactions with Isothiocyanates

This compound reacts with thiophosgene (B130339) in the presence of a base like sodium carbonate to produce 2-bromo-5-chlorophenyl isothiocyanate. This intermediate is valuable for the synthesis of compounds with potential biological activities.[4]

The Carbon-Bromine Bond (C-Br)

The bromine atom at the C2 position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond in such reactions.[3]

2.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be selectively coupled at the bromine position, leaving the chlorine atom intact for subsequent transformations.[5][6]

2.2.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction can be applied to the C-Br bond of this compound to introduce a new amino substituent.[7][8][9]

The Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile. The amino group is a strong ortho-, para-director, while the halogen atoms are also ortho-, para-directing but deactivating.

2.3.1. Nitration

The nitration of anilines is a well-studied electrophilic aromatic substitution. For this compound, the incoming nitro group is expected to be directed to the positions ortho and para to the strongly activating amino group. The precise regioselectivity will depend on the reaction conditions and the steric hindrance posed by the existing substituents.[10][11]

Quantitative Reactivity Data

Understanding the quantitative aspects of reactivity is crucial for predicting reaction outcomes and optimizing conditions. While specific experimental data for this compound is limited in the public domain, we can infer its reactivity from data on related compounds and computational studies.

Hammett Substituent Constants

The Hammett equation provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constants (σ) for bromine and chlorine can be used to estimate their influence on reaction rates and equilibrium constants.

| Substituent | σ_meta | σ_para |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| Table 1: Hammett constants for bromo and chloro substituents. |

Bond Dissociation Energies (BDEs)

Atomic Partial Charges

Partial charges on the atoms of a molecule can provide insights into its reactivity. Computational methods like Mulliken population analysis can be used to calculate these charges.[15][16] It is expected that the nitrogen atom of the amino group will have a negative partial charge, making it nucleophilic, while the carbon atoms attached to the halogens will have positive partial charges, making them susceptible to nucleophilic attack in the context of metal-catalyzed reactions.

Experimental Protocols

The following are representative experimental protocols for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[17]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Ligand (e.g., Xantphos, BINAP, 2-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

-

Add the this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 80-120 °C, stirring for 1-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer and concentrate.

Signaling Pathways and Logical Relationships (Visualizations)

While this compound itself is primarily a synthetic intermediate, its derivatives are often designed as bioactive molecules that can interact with biological signaling pathways. For instance, derivatives of substituted anilines have been investigated for their potential to modulate pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[18]

Below are Graphviz diagrams illustrating the logical flow of synthetic strategies and a conceptual representation of how a derivative might interact with a signaling pathway.

Caption: Synthetic pathways originating from this compound.

Caption: Conceptual inhibition of the PI3K/AKT/mTOR pathway by a derivative.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its key reactive sites—the amino group, the carbon-bromine bond, and the aromatic ring—offer a multitude of possibilities for the construction of complex molecular architectures. The differential reactivity of these sites, particularly the preference for transformations at the C-Br bond over the C-Cl bond in cross-coupling reactions, allows for selective and sequential functionalization. A thorough understanding of the reactivity of this molecule, guided by both qualitative principles and quantitative data, is essential for its effective utilization in the development of novel pharmaceuticals and other advanced materials. Further research into the specific quantitative reactivity parameters and the biological activities of its derivatives will undoubtedly continue to expand its applications.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Uses of this compound as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 16. docs.materialsproject.org [docs.materialsproject.org]

- 17. scispace.com [scispace.com]

- 18. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Research Applications of 2-Bromo-5-chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloroaniline is a halogenated aromatic amine that serves as a versatile and readily available building block in organic synthesis.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline (B41778) ring, provides multiple reactive sites for the construction of complex molecules, making it a valuable intermediate in the pharmaceutical, agrochemical, and dye industries.[2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of therapeutic agents, particularly Fatty Acid Binding Protein (FABP) inhibitors and antitumor compounds.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers in research-grade purities, typically ranging from 97% to over 99%. It is generally supplied as a white to light brown crystalline solid or powder.[4][5] Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative commercial sources and their offerings.

| Supplier | Purity | Available Quantities | Price (USD) |

| Supplier A | ≥99% | 1 kg, 25 kg | $200/kg |

| Supplier B | 95% | Up to 500 kg | $1/kg |

| Supplier C | 99% | Up to 10,000 kg | Varies |

| Apollo Scientific | 98% | 5g, 25g, 100g | £15 (5g), £33 (25g), £70 (100g)[6] |

| Fisher Scientific (TCI) | ≥97.0% | 1g, 5g, 25g | $18.75/g[7] |

| CymitQuimica (TCI) | >97.0% | 1g, 5g, 25g | €27 (1g), €65 (5g), €187 (25g)[8] |

| Lab Pro Inc. | Min. 97.0% | 5g | Varies[9] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 823-57-4[3] |

| Molecular Formula | C₆H₅BrClN[3] |

| Molecular Weight | 206.47 g/mol [3] |

| Appearance | White to brown crystalline solid or powder[4][5] |

| Melting Point | 38 °C[4] |

| Boiling Point | 128 °C at 7 mmHg[4] |

| Solubility | Soluble in methanol (B129727); sparingly soluble in water[4][5] |

| InChI Key | NLEZSQHAFMZAGU-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=C(C=C1Cl)N)Br[3] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the laboratory-scale synthesis of this compound is the reduction of 1-bromo-4-chloro-2-nitrobenzene.[4]

Materials:

-

1-bromo-4-chloro-2-nitrobenzene

-

Methanol

-

Zinc powder

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

Dissolve 1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol) in 2.5 L of methanol in a suitable reaction vessel.

-

Gently heat the solution to 50 °C.

-

Slowly add a solution of ammonium formate (303 g, 4.81 mol) in 500 mL of water to the reaction mixture.

-

Carefully add zinc powder (155 g, 2.36 mol) in small portions to control the exothermic reaction and maintain a steady reflux.

-

After the addition of zinc is complete, monitor the reaction for completion.

-

Extract the product with diethyl ether (5 x 200 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Decant the solution and concentrate it under reduced pressure to obtain a reddish-brown oil.

-

Redissolve the oil in 150 mL of a dichloromethane/hexane mixture and filter it through a short column of silica gel.

-

Concentrate the filtrate under reduced pressure to yield the final product.[4]

Key Synthetic Transformations

This compound is a versatile substrate for various cross-coupling and functionalization reactions, primarily at the bromine and amine positions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The bromine atom at the 2-position of this compound readily participates in this palladium-catalyzed reaction with various boronic acids.

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing a route to synthesize N-substituted aniline derivatives.

General Protocol:

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture at 80-110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture, filter through celite, and extract the product.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Applications in Drug Discovery

Fatty Acid Binding Protein (FABP) Inhibitors

This compound is a key starting material for the synthesis of urea (B33335) derivatives that act as inhibitors of Fatty Acid Binding Proteins (FABPs). FABPs are intracellular lipid-binding proteins that play a crucial role in fatty acid uptake, transport, and metabolism.[10] FABP5, in particular, is implicated in cancer progression and inflammation.[2][11][12]

Signaling Pathway of FABP5 Inhibition:

FABP5 is involved in transporting fatty acids and endocannabinoids to their respective metabolic enzymes or nuclear receptors. Inhibition of FABP5 can modulate multiple signaling pathways:

-

Endocannabinoid Signaling: FABP5 transports the endocannabinoid anandamide (B1667382) (AEA) to the enzyme fatty acid amide hydrolase (FAAH) for degradation. Inhibition of FABP5 increases the intracellular levels of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which can have analgesic and anti-inflammatory effects.

-

PPARα Signaling: FABP5 can also deliver fatty acids to the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism and inflammation.

-

Retinoic Acid Signaling: The balance between FABP5 and cellular retinoic acid-binding protein II (CRABP2) determines the fate of retinoic acid (RA). High FABP5 levels shuttle RA to PPARβ/δ, promoting cell proliferation, while higher CRABP2 levels deliver RA to the retinoic acid receptor (RAR), leading to cell differentiation and growth arrest.[10]

-

HIF-1α Signaling: In colon cancer, FABP5 has been shown to regulate the stability of hypoxia-inducible factor-1 alpha (HIF-1α), a key transcription factor in cancer cell adaptation to hypoxic conditions.[11]

Antitumor Agents

This compound serves as a precursor for the synthesis of compounds with potential antitumor activity. One notable application is in the preparation of 2-bromo-5-chlorophenyl isothiocyanate, which can be further elaborated to create inhibitors of the c-Myc/Max/DNA complex.

c-Myc/Max Signaling Pathway:

The c-Myc oncoprotein is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis.[1] For its activity, c-Myc must form a heterodimer with Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, leading to their transcriptional activation.[13][14] Dysregulation of c-Myc is a hallmark of many cancers.[15] Inhibiting the formation of the c-Myc/Max dimer or its binding to DNA is a promising strategy for cancer therapy.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in organic chemistry and drug discovery. Its dual halogenation provides a platform for selective functionalization through well-established cross-coupling reactions. The utility of this compound is highlighted by its role as a key intermediate in the synthesis of promising therapeutic agents, including FABP inhibitors and antitumor compounds that target the c-Myc/Max signaling pathway. This guide provides a foundational understanding of its properties, availability, and synthetic applications, empowering researchers to leverage this versatile molecule in their scientific endeavors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Fatty acid-binding protein 5 (FABP5)-related signal transduction pathway in castration-resistant prostate cancer cells: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 823-57-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. labproinc.com [labproinc.com]

- 10. Frontiers | The Biological Functions and Regulatory Mechanisms of Fatty Acid Binding Protein 5 in Various Diseases [frontiersin.org]

- 11. Tumor-intrinsic FABP5 is a novel driver for colon cancer cell growth via the HIF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Researchers discover a novel role of protein in important pathways that lead to cancer malignancy | EurekAlert! [eurekalert.org]

- 13. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Applications of 2-Bromo-5-chloroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloroaniline is a versatile dihalogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring electronically distinct bromine and chlorine atoms alongside a reactive amino group, provides a scaffold for the strategic construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, and significant applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and other biologically active compounds. Detailed experimental protocols for its synthesis and key transformations, including Suzuki-Miyaura couplings and amide bond formations, are presented. Furthermore, this document provides quantitative data for these reactions and visual workflows to facilitate a deeper understanding of its synthetic utility.

Introduction

This compound (CAS No. 823-57-4) is a key synthetic intermediate characterized by a benzene (B151609) ring substituted with a bromine atom at the 2-position, a chlorine atom at the 5-position, and an amino group at the 1-position.[1] This trifunctional arrangement offers multiple reactive sites, enabling a diverse range of chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, particularly in transition-metal-catalyzed cross-coupling reactions, allows for selective functionalization.[2] The nucleophilic amino group readily participates in reactions such as acylation, alkylation, and diazotization.[1]

These properties make this compound an important precursor in the synthesis of a wide array of high-value chemical entities, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes and pigments.[3][4] In medicinal chemistry, it is a common starting material for the synthesis of heterocyclic compounds and other scaffolds with potential therapeutic activities, such as antimicrobial, anti-inflammatory, and anticancer agents.[1][3]

Chemical and Physical Properties

This compound is typically a white to light brown crystalline solid at room temperature.[5] It exhibits limited solubility in water but is soluble in various organic solvents, including methanol, ethanol, acetone, and dimethylformamide.[1]

| Property | Value | Source(s) |

| CAS Number | 823-57-4 | [5][6] |

| Molecular Formula | C₆H₅BrClN | [5][6] |

| Molecular Weight | 206.47 g/mol | [5][6] |

| Appearance | White to off-white or brown crystalline solid/powder | [5] |

| Melting Point | 38 °C | [5] |

| Boiling Point | 128 °C at 7 mmHg | [5] |

| Flash Point | 114.5 °C | [5] |

| Density (Predicted) | 1.722 ± 0.06 g/cm³ | [5] |

Synthesis of this compound

A prevalent and well-documented method for the laboratory-scale synthesis of this compound is the reduction of the corresponding nitroaromatic precursor, 1-bromo-4-chloro-2-nitrobenzene.[5]

Experimental Protocol: Reduction of 1-bromo-4-chloro-2-nitrobenzene

Materials:

-

1-bromo-4-chloro-2-nitrobenzene

-

Methanol

-

Zinc powder

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a suitable reaction vessel, dissolve 1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol) in 2.5 L of methanol.

-

Gently warm the solution to 50 °C using a water bath.

-

Slowly add a solution of ammonium formate (303 g, 4.81 mol) in 500 mL of water to the reaction mixture.

-

Carefully add zinc powder (155 g, 2.36 mol) in small portions, controlling the addition to maintain a steady reflux and manage the exothermic reaction.[5]

-

After the complete addition of zinc, continue to monitor the reaction until completion (e.g., by TLC).

-

Cool the reaction mixture and perform a workup by extracting the product with diethyl ether (5 x 200 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Decant the solution and concentrate it under reduced pressure to yield a reddish-brown oil.

-

For purification, redissolve the oil in 150 mL of a dichloromethane/hexane mixture and filter it through a short column of silica gel.

-

Concentrate the filtrate under reduced pressure to obtain an orange-colored oil.

-

Add 200 mL of hexane and cool the mixture in a dry ice bath to precipitate this compound as a light yellow solid.

-

Collect the solid by vacuum filtration. This procedure typically yields approximately 92.1 g (75%) of the final product.[5]

Applications in Organic Synthesis

The trifunctional nature of this compound allows for its participation in a wide range of organic reactions, making it a valuable precursor for various complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The presence of a bromine atom at the ortho-position to the amino group makes this compound a suitable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. For instance, the coupling with various arylboronic acids can be achieved to produce substituted 2-amino-biphenyls.[1] These products can serve as inhibitors of fatty-acid binding proteins (FABPs).[1]

General Reaction Scheme: The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst, a base, and a suitable solvent system.

Experimental Protocol (General): While a specific protocol for this compound is not readily available in the provided search results, a general procedure can be adapted from similar substrates.[7]

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-fluorophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or CsF)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or 2-MeTHF)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Arylboronic Acid Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| Arylboronic acids (general) | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 2-MeTHF | 100 | Good to Excellent |

| Arylboronic acids (general) | CataCXium A Pd G3 (10) | K₃PO₄ (2.0) | 2-MeTHF | 100 | 91-95 |

Note: The data in this table is based on optimized conditions for other ortho-bromoanilines and serves as a starting point for reactions with this compound.[3]

Amide Bond Formation (Acylation)

The amino group of this compound is readily acylated using acid chlorides or other activated carboxylic acid derivatives to form the corresponding amides. These amides are often stable intermediates that can be further elaborated.[1] For example, coupling with specific acyl chlorides can lead to precursors for chiral 3-aryl-3-benzyloxindoles, which have shown potential antitumor activity.[1]

Experimental Protocol (General): This protocol is a general procedure for the acylation of anilines.[8][9]

Materials:

-

This compound

-

Acid chloride (e.g., 3-chloropropanoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF, or chloroform)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the base (1.2 equiv.) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

In a separate dropping funnel, dissolve the acid chloride (1.1 equiv.) in the anhydrous solvent.

-

Add the acid chloride solution dropwise to the stirred aniline (B41778) solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

-

The workup typically involves washing the reaction mixture with dilute acid (e.g., 1 M HCl) to remove excess base and aniline, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

| Acid Chloride | Base | Solvent | Yield (%) |

| 3-Chloropropionyl chloride | Triethylamine | Dichloromethane | >75 |

| Benzoyl chloride | Triethylamine | Dichloromethane | >85 |

| p-Nitrobenzoyl chloride | Triethylamine | Dichloromethane | >80 |

Note: Yields are representative for acylation reactions of anilines and may vary for this compound.[8]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, or C-S bonds.[10] this compound can participate in Ullmann-type reactions, such as N-arylation with various amines or O-arylation with phenols, typically targeting the more reactive C-Br bond. These reactions often require higher temperatures and polar aprotic solvents compared to their palladium-catalyzed counterparts.[10] For instance, a Cu-catalyzed Ullmann coupling-cyclization reaction with (S)-cyclopropylglycine has been reported to yield a quinoxalinone core.[1]

Synthesis of Isothiocyanates

The amino group of this compound can be converted to an isothiocyanate (-N=C=S) group. A common method involves reaction with thiophosgene (B130339) in the presence of a base like sodium carbonate.[1] The resulting 2-bromo-5-chlorophenyl isothiocyanate is a valuable intermediate for synthesizing thiourea (B124793) derivatives and other heterocyclic compounds, some of which have been investigated as inhibitors of the c-myc/max/DNA complex formation.[1]

Diazotization and Further Transformations

The amino group can be converted into a diazonium salt, which is a versatile intermediate. For example, diazotization followed by reaction with a sulfur nucleophile and subsequent reduction can yield 2-bromo-5-chlorobenzenethiol.[1] This thiol can be used to prepare benzothiadiazepine and benzothiadiazocine compounds.[1]

Safety and Handling

This compound is considered a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled.[6] It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its three distinct functional groups offer a rich platform for a multitude of chemical transformations, including transition-metal-catalyzed cross-couplings, acylations, and diazotizations. These reactions provide access to a wide range of complex molecules, particularly those of interest to the pharmaceutical and agrochemical industries. The detailed synthetic protocols and reaction workflows provided in this guide are intended to facilitate its application in research and development, enabling the continued exploration of its synthetic potential.

References

- 1. Uses of this compound as a synthetic intermediate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H5BrClN | CID 11310276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-5-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction